molecular formula C21H27NO2 B10852072 n-Octylcarbamic Acid Biphenyl-3-yl Ester

n-Octylcarbamic Acid Biphenyl-3-yl Ester

Cat. No.: B10852072
M. Wt: 325.4 g/mol
InChI Key: ZVIQRVAPSQCQGM-UHFFFAOYSA-N
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Description

n-Octylcarbamic Acid Biphenyl-3-yl Ester is a promising research compound belonging to the class of O-aryl carbamate fatty acid amide hydrolase (FAAH) inhibitors. FAAH is the primary intracellular enzyme responsible for terminating the signaling of a family of endogenous signaling lipids, the fatty acid ethanolamides. This family includes the endocannabinoid anandamide, an agonist at cannabinoid CB1 and CB2 receptors, and oleoylethanolamide (OEA), an agonist at type-α peroxisome proliferator-activated receptors (PPAR-α). By inhibiting FAAH, this class of compounds is used by researchers to selectively elevate levels of these endogenous lipids, thereby amplifying their physiological effects, which are implicated in pain, mood, and appetite regulation . The compound's design is based on established structure-activity relationship (SAR) principles for this chemical series. It features an n-octyl chain attached to the carbamic nitrogen, a moiety designed to enhance complementarity with the hydrophobic acyl chain-binding (ACB) channel within the active site of the FAAH enzyme . The biphenyl-3-yl ester group is a key structural feature that optimally occupies the enzyme's cytosolic access (CA) channel . The mechanism of action is characterized as "covalent, mechanism-based inhibition." The catalytic serine nucleophile (Ser241) of FAAH attacks the carbamate carbonyl group of the inhibitor, leading to carbamoylation of the enzyme and its subsequent irreversible inactivation . This action effectively blocks the degradation of FAAH substrates, making such compounds valuable tools for investigating the endocannabinoid system in preclinical models. Researchers utilize FAAH inhibitors like this compound to explore pathways involved in nociception, emotional behavior, and stress responses, without the direct psychoactive effects associated with CB1 receptor agonists . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

(3-phenylphenyl) N-octylcarbamate

InChI

InChI=1S/C21H27NO2/c1-2-3-4-5-6-10-16-22-21(23)24-20-15-11-14-19(17-20)18-12-8-7-9-13-18/h7-9,11-15,17H,2-6,10,16H2,1H3,(H,22,23)

InChI Key

ZVIQRVAPSQCQGM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)OC1=CC=CC(=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Isocyanate-Phenol Condensation

A widely employed method involves the reaction of n-octyl isocyanate with biphenyl-3-ol. This one-step condensation, catalyzed by bases such as triethylamine (TEA), proceeds via nucleophilic attack of the phenolic oxygen on the isocyanate carbonyl. The reaction is typically conducted in anhydrous acetonitrile at ambient temperature for 90 minutes, yielding the carbamate in 51–65% after recrystallization. Key advantages include simplicity and compatibility with diverse phenolic substrates. However, the hygroscopic nature of isocyanates necessitates inert atmospheric conditions to prevent hydrolysis.

Chloroformate-Amine Coupling

An alternative route utilizes biphenyl-3-yl chloroformate and n-octylamine. The chloroformate, generated in situ from biphenyl-3-ol and triphosgene, reacts with the amine in tetrahydrofuran (THF) under basic conditions (e.g., N,N-diisopropylethylamine, DIPEA). This method, adapted from pyridine-substituted carbamate syntheses, achieves moderate yields (50–60%) and allows for scalability. Critical parameters include stoichiometric control of triphosgene to avoid over-carbonylation and precise temperature modulation (0–5°C during chloroformate formation).

Alkylation-Based Synthesis

A multi-step approach involves alkylation of biphenyl-3-ol with 1,8-dibromooctane, followed by amination and carbamate formation. Initially, biphenyl-3-ol is alkylated using sodium hydride in dimethylformamide (DMF), yielding the bromoalkyl intermediate. Subsequent substitution with potassium phthalimide and hydrazinolysis generates the primary amine, which is then treated with phenyl chloroformate to install the carbamate group. While this method offers flexibility in spacer length modulation, it suffers from lower overall yields (30–40%) due to intermediate purification challenges.

Reaction Optimization and Mechanistic Insights

Solvent and Base Selection

Optimal yields are achieved in polar aprotic solvents (acetonitrile, THF) with tertiary amines (TEA, DIPEA) as proton scavengers. Acetonitrile enhances reaction homogeneity and minimizes side reactions, while DIPEA’s steric bulk reduces premature chloroformate decomposition. Substituting THF with dichloromethane (DCM) in chloroformate couplings decreases yields by 15–20%, likely due to reduced nucleophilicity of the amine in less polar media.

Temperature and Stoichiometry

Exothermic reactions, such as isocyanate-phenol condensations, require rigorous temperature control (20–25°C) to prevent exothermic runaway. Stoichiometric excess of the phenolic component (1.2 equivalents) ensures complete consumption of the isocyanate, mitigating dimerization byproducts. For alkylation-based routes, maintaining anhydrous conditions during hydrazinolysis is critical to avoid hydrolysis of the phthalimide intermediate.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (CDCl₃): Characteristic signals include δ 0.88 (t, J = 6.8 Hz, 3H, CH₃), 1.26–1.34 (m, 10H, CH₂), 3.18 (t, J = 7.2 Hz, 2H, NHCH₂), and 7.32–7.67 (m, 9H, biphenyl).

  • ¹³C NMR : Key resonances at δ 155.8 (carbamate carbonyl), 148.2 (biphenyl C-3), and 31.9–22.6 (octyl chain).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) typically reveals ≥95% purity, with retention times of 12.3–12.8 minutes under UV detection at 254 nm.

Stability and Degradation Profiles

Enzymatic Hydrolysis

Incubation in porcine liver homogenate (30 min, 37°C) results in 76–85% stability, comparable to reference FAAH inhibitors like URB597. Degradation is partially mediated by carboxylesterases (CES1), as evidenced by 45–54% inhibition with bis(4-nitrophenyl)phosphate (BNPP).

Plasma and Albumin Interactions

In porcine plasma, the compound exhibits 83% stability after 30 minutes, outperforming pyridine- and cyanophenyl-substituted analogues (<10% stability). Albumin binding assays reveal no covalent adduct formation, contrasting with electrophilic carbamates bearing electron-deficient aryl groups.

Comparative Analysis of Synthesis Methods

MethodYield (%)Reaction TimeKey AdvantagesLimitations
Isocyanate-Phenol51–6590 minSimplicity, high puritySensitivity to moisture
Chloroformate-Amine50–60120 minScalability, mild conditionsRequires triphosgene handling
Alkylation-Based30–4024–48 hrSpacer length modularityLow yield, multi-step purification

Chemical Reactions Analysis

Types of Reactions: N-Octylcarbamic Acid Biphenyl-3-yl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary alcohols.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Biphenyl-3-carboxylic acid.

    Reduction: Biphenyl-3-ylmethanol.

    Substitution: Nitro-biphenyl derivatives.

Scientific Research Applications

N-Octylcarbamic Acid Biphenyl-3-yl Ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Octylcarbamic Acid Biphenyl-3-yl Ester involves its interaction with specific enzymes and receptors in the body. For example, as a fatty acid amide hydrolase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of fatty acid amides such as anandamide. This leads to increased levels of these signaling molecules, which can modulate various physiological processes, including pain perception and inflammation .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield Notable Properties
n-Octylcarbamic Acid Biphenyl-3-yl Ester (4f) C₂₁H₂₇NO₂ 325.45 n-Octylcarbamate 91% Mp 80°C; lipophilic backbone
Cyclohexylcarbamic Acid 6-Benzyloxy-3’-sulfamoylbiphenyl-3-yl Ester (5f) C₂₆H₂₈N₂O₅S 480.58 Cyclohexylcarbamate, sulfamoyl, benzyloxy 55% Polar sulfamoyl group; MS: m/z 481 [M+H]⁺
Cyclohexylcarbamic Acid 6-Benzyloxy-3’-methylsulfonylbiphenyl-3-yl Ester (5g) C₂₇H₂₉NO₅S 479.59 Cyclohexylcarbamate, methylsulfonyl, benzyloxy 77% Electron-withdrawing methylsulfonyl; MS: m/z 480 [M+H]⁺
Cyclohexylcarbamic Acid 3-Bromo-4-hydroxyphenyl Ester (6) C₁₃H₁₆BrNO₃ 314.18 Cyclohexylcarbamate, bromo, hydroxy 97% Bromo substituent; potential H-bonding
Cyclohexylcarbamic Acid 6-Hydroxy-3’-hydroxymethylbiphenyl-3-yl Ester (11c) C₂₀H₂₃NO₄ 341.40 Cyclohexylcarbamate, hydroxy, hydroxymethyl 30% Dual H-bonding sites; MS: m/z 342 [M+H]⁺
Cyclohexylcarbamic Acid 3’-Carbamoyl-6-methoxybiphenyl-3-yl Ester (15) C₂₁H₂₄N₂O₄ 368.43 Cyclohexylcarbamate, carbamoyl, methoxy 77% Carbamoyl for polarity; MS: m/z 356 [M+H]⁺

Key Findings from Structure-Activity Relationship (SAR) Studies

Substituent Effects on Reactivity and Yield:

  • Electron-withdrawing groups (e.g., methylsulfonyl in 5g ) improve Suzuki coupling efficiency, yielding 77% vs. 55% for sulfamoyl analog 5f .
  • Bromo substitution (6 ) achieves near-quantitative yield (97%), likely due to favorable halogen-mediated cross-coupling .

Hydroxy and hydroxymethyl groups (11c) introduce H-bonding capacity, which may influence target binding .

Spectral Distinctions:

  • MS: Methylsulfonyl (5g ) and sulfamoyl (5f ) analogs show distinct fragmentation patterns, with 5g lacking the sulfamoyl-derived m/z 170 base peak seen in 4f .
  • ¹H NMR: Benzyloxy protons in 5f and 5g resonate at δ 5.04–5.05 ppm, absent in deprotected analogs like 11c .

Comparison with Thiocarbamate Analogs

This substitution typically increases metabolic stability but may reduce electrophilic reactivity due to weaker C=S vs. C=O polarization.

Q & A

Q. What are the optimal synthetic routes and characterization methods for n-Octylcarbamic Acid Biphenyl-3-yl Ester?

Methodological Answer: The compound is synthesized via a two-step reaction:

Reagents and Conditions : React n-octylamine with diimidazol-1-ylmethanone in dry acetonitrile under nitrogen, catalyzed by DMAP (4-dimethylaminopyridine). Reflux for 24 hours, followed by addition of 3-phenylphenol and further reflux (30 hours) .

Purification : Column chromatography (cyclohexane/ethyl acetate 8:2) and recrystallization from ethanol yield white crystals with 91% purity .
Characterization :

  • 1H NMR (CDCl₃): Peaks at δ 0.87–0.93 (m, 3H, CH₃), 1.29–1.33 (m, 10H, alkyl chain), and 7.31–7.48 (m, aromatic protons) .
  • IR : Stretching bands at 3326 cm⁻¹ (N-H) and 1701 cm⁻¹ (C=O) .
  • Melting Point : 80°C (ethanol recrystallized) .

Q. How are the physicochemical properties of this compound determined?

Methodological Answer: Key properties are measured using standardized techniques:

  • Boiling Point : 399.4°C at 760 mmHg (empirical determination) .
  • Density : 1.363 g/cm³ (experimental measurement) .
  • Refractive Index : 1.522 (reported for structurally similar carbamates) .
  • Spectral Analysis : NMR and IR (as above) confirm functional groups and purity .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Gloves must be inspected for integrity before use .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Decontamination : Wash hands after handling; dispose of contaminated materials via hazardous waste protocols .

Advanced Research Questions

Q. How is this compound evaluated as a FAAH inhibitor?

Methodological Answer:

  • Enzyme Assays : Measure inhibition of FAAH activity using radiolabeled substrates (e.g., [³H]-anandamide) in synaptosomal membranes. Competitive ligand binding is assessed via IC₅₀ values .
  • In Vivo Models : Test anxiolytic effects in rodents (e.g., elevated plus maze). Block CB1 receptors with antagonists (e.g., rimonabant) to confirm indirect action via elevated anandamide .
  • Molecular Docking : Simulate interactions with FAAH’s catalytic serine residue (Ser241) to predict binding affinity .

Q. How do structural modifications at the N-portion affect biological activity?

Methodological Answer:

  • SAR Studies : Replace the n-octyl group with cyclohexyl or benzyl groups.
    • Cyclohexyl Analog : Higher FAAH inhibition (IC₅₀ = 0.01 µM) but reduced solubility .
    • Benzyl Analog : Lower activity (IC₅₀ = 1.2 µM) due to steric hindrance .
  • QSAR Modeling : Use Hammett constants to correlate electron-withdrawing substituents with enhanced enzyme affinity .

Q. How to resolve contradictions in receptor interaction data?

Methodological Answer:

  • Mechanistic Clarification : While this compound lacks direct CB1/CB2 affinity, its FAAH inhibition elevates endogenous anandamide, which activates CB1. Use CB1 knockout mice to isolate indirect effects .
  • Pharmacokinetic Profiling : Quantify brain anandamide levels via LC-MS post-administration to confirm target engagement .

Q. What advanced analytical methods address stability and metabolite identification?

Methodological Answer:

  • Degradation Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and analyze via HPLC-MS to identify hydrolysis products (e.g., biphenyl-3-ol and n-octylamine) .
  • Stability Testing : Store at 4°C, 25°C, and 40°C for 28 days; monitor purity loss using GC-MS .

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